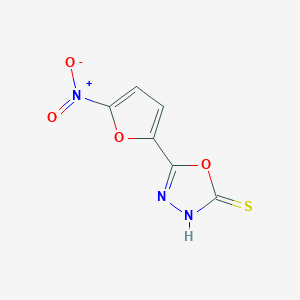

5-(5-Nitro-2-furyl)-1,3,4-oxadiazole-2-thiol

CAS No.: 94646-96-5

Cat. No.: VC3908168

Molecular Formula: C6H3N3O4S

Molecular Weight: 213.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 94646-96-5 |

|---|---|

| Molecular Formula | C6H3N3O4S |

| Molecular Weight | 213.17 g/mol |

| IUPAC Name | 5-(5-nitrofuran-2-yl)-3H-1,3,4-oxadiazole-2-thione |

| Standard InChI | InChI=1S/C6H3N3O4S/c10-9(11)4-2-1-3(12-4)5-7-8-6(14)13-5/h1-2H,(H,8,14) |

| Standard InChI Key | HATDUDSSJHXUEV-UHFFFAOYSA-N |

| SMILES | C1=C(OC(=C1)[N+](=O)[O-])C2=NNC(=S)O2 |

| Canonical SMILES | C1=C(OC(=C1)[N+](=O)[O-])C2=NNC(=S)O2 |

Introduction

Structural and Chemical Profile

Molecular Architecture

5-(5-Nitro-2-furyl)-1,3,4-oxadiazole-2-thiol (IUPAC name: 5-(5-nitrofuran-2-yl)-1,3,4-oxadiazole-2-thiol) features a fused heterocyclic system comprising:

-

A furan ring substituted with a nitro (-NO₂) group at the 5-position.

-

A 1,3,4-oxadiazole ring with a thiol (-SH) functional group at the 2-position.

The molecular formula is C₆H₃N₃O₃S, with a molecular weight of 213.18 g/mol. The nitro group enhances electrophilicity, while the thiol moiety enables nucleophilic substitution reactions, making the compound versatile for derivatization .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₆H₃N₃O₃S |

| Molecular Weight | 213.18 g/mol |

| Solubility | Partially soluble in DMSO |

| Tautomerism | Thiol-thione equilibrium |

Synthetic Methodologies

General Synthesis Strategy

The synthesis of 1,3,4-oxadiazole-thiol derivatives typically follows a multi-step protocol involving cyclization and functionalization :

-

Hydrazide Formation: Reacting carboxylic acid derivatives (e.g., 5-nitro-2-furoic acid) with hydrazine hydrate yields the corresponding hydrazide.

-

Oxadiazole Cyclization: Treatment with carbon disulfide (CS₂) under basic conditions (e.g., KOH/ethanol) forms the 1,3,4-oxadiazole-thiol core.

-

Functionalization: The thiol group undergoes alkylation or acylation with electrophiles (e.g., alkyl halides) to produce substituted derivatives.

Adaptation for Nitrofuran-Oxadiazole Hybrids

For 5-(5-nitro-2-furyl)-1,3,4-oxadiazole-2-thiol, the synthetic route would involve:

-

Starting with 5-nitro-2-furoic acid instead of aromatic acrylic acids.

-

Cyclizing the intermediate hydrazide with CS₂/KOH to form the oxadiazole-thiol ring .

Structural Characterization

Spectroscopic Analysis

Key techniques for confirming structure and purity include:

-

IR Spectroscopy: Peaks at ~2560 cm⁻¹ (S-H stretch), ~1520 cm⁻¹ (N-O asymmetric stretch of nitro), and ~1610 cm⁻¹ (C=N stretch of oxadiazole) .

-

¹H-NMR: Aromatic protons of the furan ring appear as doublets in the δ 7.5–8.5 ppm range, while the oxadiazole ring protons resonate upfield .

-

Mass Spectrometry: High-resolution MS confirms the molecular ion peak at m/z 213.18 .

Table 2: Representative Spectral Data

| Technique | Key Signals |

|---|---|

| IR | 2560 cm⁻¹ (S-H), 1520 cm⁻¹ (NO₂) |

| ¹H-NMR (CDCl₃) | δ 8.2 (d, 1H, furan-H), δ 7.6 (d, 1H, furan-H) |

| HR-MS | m/z 213.18 [M+H]⁺ |

Biological Activities and Mechanisms

Antimicrobial Activity

Nitrofuran derivatives are renowned for their antibacterial properties. Though direct data on this compound is scarce, structurally related molecules show:

-

Gram-positive Bacteria: MIC values as low as 0.008–0.015 μg/mL against Staphylococcus aureus.

-

Antifungal Activity: Moderate efficacy against Candida albicans (MIC: 8–16 μg/mL).

Industrial and Therapeutic Applications

Pharmaceutical Development

-

Antimicrobial Agents: Potential for treating drug-resistant infections.

-

Neurodegenerative Disease: AChE inhibition aligns with Alzheimer’s therapy strategies.

Material Science

-

Conductive Polymers: The π-conjugated system may aid in electronic applications.

Challenges and Future Directions

-

Synthetic Optimization: Improving yields via microwave-assisted or flow chemistry approaches.

-

Toxicity Profiling: Addressing nitro group-associated mutagenicity risks.

-

Targeted Drug Delivery: Encapsulation in nanocarriers to enhance bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume